molecular formula C5H11IO B3278114 5-Iodo-1-pentanol CAS No. 67133-88-4

5-Iodo-1-pentanol

Cat. No.: B3278114
CAS No.: 67133-88-4
M. Wt: 214.04 g/mol
InChI Key: SWYCSFHXRGKNBP-UHFFFAOYSA-N
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Description

5-Iodo-1-pentanol is an organic compound with the chemical formula C5H11IO. It is a colorless liquid with a density of approximately 1.62 g/cm³ and a boiling point of 210-212°C . This compound is part of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to an aliphatic carbon chain.

Scientific Research Applications

5-Iodo-1-pentanol has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for the preparation of other iodinated compounds.

    Biology: The compound is used in the study of biological systems, particularly in the synthesis of biologically active molecules.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals, especially those requiring iodinated intermediates.

    Industry: this compound is used in the production of specialty chemicals and materials, including polymers and resins.

Future Directions

5-Amino-1-pentanol, a related compound, may become increasingly important in the future as a building block for biodegradable polyesteramides and as a starting material for valerolactam — the monomer for polyamides . This suggests that 5-Iodo-1-pentanol could also have potential future applications in the synthesis of biodegradable materials or other organic compounds.

Preparation Methods

5-Iodo-1-pentanol can be synthesized through various methods. One common synthetic route involves the reaction of valeraldehyde (C5H10O) with hydrogen iodide (HI). The reaction proceeds under controlled conditions to yield this compound . This method is often used in laboratory settings due to its simplicity and efficiency.

Chemical Reactions Analysis

5-Iodo-1-pentanol undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodine atom in this compound can be substituted with other functional groups. For example, it can react with nucleophiles such as sodium azide (NaN3) to form 5-azido-1-pentanol.

    Oxidation Reactions: The hydroxyl group can be oxidized to form 5-iodo-1-pentanal or further to 5-iodo-1-pentanoic acid under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form 5-iodopentane by using reducing agents like lithium aluminum hydride (LiAlH4).

Common reagents used in these reactions include sodium hydroxide (NaOH), potassium permanganate (KMnO4), and lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-Iodo-1-pentanol involves its reactivity due to the presence of the iodine atom and the hydroxyl group. The iodine atom can participate in substitution reactions, making the compound a versatile intermediate in organic synthesis. The hydroxyl group can undergo oxidation or reduction, further expanding its utility in chemical transformations.

Comparison with Similar Compounds

5-Iodo-1-pentanol can be compared with other similar compounds such as:

    5-Bromo-1-pentanol: Similar in structure but contains a bromine atom instead of iodine. It has different reactivity and physical properties.

    5-Chloro-1-pentanol: Contains a chlorine atom and exhibits different chemical behavior due to the smaller size and different electronegativity of chlorine compared to iodine.

    1-Pentanol: Lacks the halogen atom, making it less reactive in substitution reactions but still useful in various chemical processes.

The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs.

Properties

IUPAC Name

5-iodopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11IO/c6-4-2-1-3-5-7/h7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYCSFHXRGKNBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO)CCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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